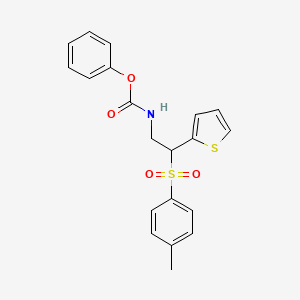

Phenyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate

Description

Phenyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate is a synthetic carbamate derivative characterized by a phenyl carbamate group attached to an ethyl chain bearing a thiophen-2-yl substituent and a tosyl (p-toluenesulfonyl) group.

Properties

IUPAC Name |

phenyl N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S2/c1-15-9-11-17(12-10-15)27(23,24)19(18-8-5-13-26-18)14-21-20(22)25-16-6-3-2-4-7-16/h2-13,19H,14H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQLVINGXRNMPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)OC2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate typically involves multiple steps:

Formation of the Thiophene Derivative: The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Tosyl Group: The tosyl group can be introduced via a reaction with tosyl chloride in the presence of a base such as pyridine.

Formation of the Carbamate: The final step involves the reaction of the thiophene-tosyl derivative with phenyl chloroformate in the presence of a base to form the carbamate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

Materials Science: The thiophene ring makes it useful in the development of organic semiconductors and conductive polymers.

Biological Studies: It can be used to study the interactions of carbamate compounds with biological targets.

Mechanism of Action

The mechanism of action of Phenyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function . The thiophene ring can also interact with various biological pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Key Observations:

Substituent Diversity :

- The thiophen-2-yl group in the target compound distinguishes it from chlorine-rich analogs (e.g., 4a–i ) and alicyclic systems (e.g., cyclohexenyl in ). Thiophene’s electron-rich nature may enhance π-π stacking or metal coordination, whereas chloro groups increase lipophilicity.

- The tosyl group (polar sulfonate ester) contrasts with Fentanyl Carbamate’s ethyl ester , which is more hydrolytically labile. Tosyl’s stability could make the target compound suitable for stepwise synthetic transformations.

Synthesis: Unlike the α-terpineol-based synthesis in , the target compound likely requires thiophene-containing precursors. Similar to ’s methods , coupling of a tosylethanolamine derivative with phenyl isocyanate is plausible.

Physicochemical Properties

Lipophilicity and Stability:

- Lipophilicity : Chlorinated carbamates (e.g., 4a–i ) exhibit higher log k values (HPLC-derived) due to chlorine’s hydrophobic contribution. The target compound’s thiophene (log P ~2.0) and tosyl (polar) groups may result in moderate lipophilicity, balancing solubility and membrane permeability.

- Stability : Tosyl groups are resistant to hydrolysis under basic conditions compared to esters (e.g., Fentanyl Carbamate ). The cyclohexenyl carbamate in demonstrates hydrogen-bonded crystal packing, enhancing solid-state stability, whereas the target compound’s amorphous or disordered structure (if present) may affect shelf life.

Q & A

Q. How can researchers overcome challenges in scaling up synthesis for preclinical studies?

- Methodological Answer:

- Process Intensification: Transition from batch to flow reactors for better heat/mass transfer.

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Green Chemistry: Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve safety and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.